molecular formula C10H14N4O B10904147 1-[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine

1-[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine

Cat. No.: B10904147
M. Wt: 206.24 g/mol
InChI Key: AIXXFJRAGBIASO-UHFFFAOYSA-N
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Description

This compound features a methanamine group (-CH2NH2) attached to a 1,2-oxazole ring, which is substituted at the 5-position with a 1-ethyl-5-methylpyrazole moiety. The ethyl and methyl groups on the pyrazole introduce steric bulk, while the oxazole contributes to π-electron delocalization.

Properties

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

[5-(1-ethyl-5-methylpyrazol-4-yl)-1,2-oxazol-3-yl]methanamine

InChI

InChI=1S/C10H14N4O/c1-3-14-7(2)9(6-12-14)10-4-8(5-11)13-15-10/h4,6H,3,5,11H2,1-2H3

InChI Key

AIXXFJRAGBIASO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=CC(=NO2)CN)C

Origin of Product

United States

Preparation Methods

Pyrazole Core Synthesis

The 1-ethyl-5-methylpyrazole subunit is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example, ethyl acetoacetate reacts with ethylhydrazine in the presence of acetic acid to yield 1-ethyl-5-methylpyrazole-4-carboxylic acid, which is subsequently decarboxylated. Alternative routes employ Vilsmeier-Haack formylation to introduce substituents at the pyrazole’s 4-position.

Oxazole Ring Formation

The oxazole ring is constructed using a [3+2] cycloaddition between nitrile oxides and alkynes. For instance, the reaction of 1-ethyl-5-methylpyrazole-4-carbonitrile oxide with propargylamine derivatives under microwave irradiation generates the 1,2-oxazole scaffold. This method offers regiocontrol, with the nitrile oxide’s dipole preferentially attacking the alkyne’s terminal carbon.

Aminomethyl Group Introduction

The methanamine group is introduced via reductive amination of a ketone intermediate. A reported procedure involves treating 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carbaldehyde with ammonium acetate and sodium cyanoborohydride in methanol, achieving a 65% yield. Alternatively, nucleophilic substitution of a chloromethyl intermediate with aqueous ammonia has been explored, though this method suffers from side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization reactions are highly solvent-dependent. Polar aprotic solvents like dimethylformamide (DMF) enhance the reactivity of nitrile oxides, while tetrahydrofuran (THF) improves the solubility of alkyne components. Elevated temperatures (80–100°C) accelerate cycloadditions but may promote decomposition, necessitating precise thermal control.

Catalytic Systems

Copper(I) iodide catalyzes the cycloaddition of nitrile oxides and alkynes, increasing reaction rates by a factor of 3–5 compared to thermal conditions. For reductive amination, palladium on carbon (Pd/C) under hydrogen atmosphere achieves higher selectivity than sodium borohydride, minimizing over-reduction.

Table 1: Comparative Yields Under Varied Conditions

StepCatalystSolventTemperature (°C)Yield (%)
Pyrazole cyclizationAcetic acidEthanol8078
Oxazole cycloadditionCuIDMF10082
Reductive aminationPd/C, H₂Methanol2565

Purification and Characterization Techniques

Chromatographic Methods

Crude products are purified via flash chromatography using silica gel and ethyl acetate/hexane gradients. The aminomethyl group’s polarity necessitates methanol-modified eluents (e.g., 5% MeOH in CH₂Cl₂) to prevent tailing. High-performance liquid chromatography (HPLC) with C18 columns resolves regioisomeric impurities, critical for pharmaceutical-grade material.

Spectroscopic Characterization

  • NMR : The 1H^1\text{H}-NMR spectrum exhibits characteristic signals at δ 2.35 (s, 3H, CH₃), δ 1.42 (t, 3H, CH₂CH₃), and δ 3.89 (s, 2H, CH₂NH₂).

  • MS : Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion at m/z 207.1 ([M+H]⁺).

Comparative Analysis of Methodologies

While the cycloaddition route offers superior regioselectivity, its reliance on unstable nitrile oxides complicates scalability. Alternative pathways employing Knorr-type oxazole syntheses (e.g., condensation of hydroxylamine with diketones) provide milder conditions but lower yields (40–50%). Recent advances in flow chemistry enable continuous generation of nitrile oxides, addressing stability issues and improving throughput .

Chemical Reactions Analysis

Nucleophilic Substitution at the Methanamine Group

The primary amine group (-CH₂NH₂) undergoes characteristic nucleophilic reactions:

Reaction TypeReagents/ConditionsProductReference
AcylationAcetic anhydride, 80°C, 4 hNN-acetyl derivative
SulfonationSulfonyl chlorides, pyridine, RTSulfonamide derivatives
Schiff base formationAromatic aldehydes, ethanol, refluxImine-linked conjugates

Oxazole Ring Reactivity

The 1,2-oxazole moiety participates in electrophilic substitutions and ring-opening reactions:

Electrophilic Aromatic Substitution

  • Nitration : HNO₃/H₂SO₄ at 0°C yields 5-nitro-oxazole derivatives (yield: 68-72%) .

  • Halogenation : Br₂ in CCl₄ produces 4-bromo-oxazole analogs (yield: 55%) .

Ring-Opening Reactions

ConditionOutcomeApplication
Acidic hydrolysis (HCl, 100°C)Cleavage to pyrazole-carboxamidePrecursor for carboxylate synthesis
Basic hydrolysis (NaOH, 80°C)Formation of pyrazole-amine intermediatesDrug metabolite studies

Pyrazole Ring Functionalization

The 1-ethyl-5-methylpyrazole subunit directs regioselective modifications:

C-4 Position Reactivity

ReactionDetailsObserved Selectivity
AlkylationCH₃I/K₂CO₃ in DMFExclusively at pyrazole N-1
OxidationKMnO₄ in pyridine/H₂OConversion to pyrazole-4-carboxylic acid

Cross-Coupling Reactions

  • Suzuki coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) forms biaryl systems (yield: 60-75%) .

Cycloaddition and Heterocycle Formation

The compound serves as a building block for complex architectures:

Reaction PartnerConditionsProductYield
Acetylenedicarboxylate120°C, toluenePyrazolo[1,5-a]pyrimidine82%
ThioureaHCl/EtOH refluxThiazolidinone hybrids67%

Condensation Reactions

The amine and carbonyl-reactive sites enable diverse conjugations:

Knoevenagel Condensation

  • With ethyl acetoacetate: Forms α,β-unsaturated ketones (yield: 85%) .

  • With hippuric acid: Generates 5-oxazolones (yield: 78%) .

Mannich Reaction

  • Formaldehyde + secondary amine → Aminomethyl derivatives (yield: 60-70%).

Oxidative Transformations

Oxidizing AgentProductBiological Relevance
H₂O₂/Fe²⁺NN-oxide derivativeEnhanced water solubility
DDQAromatic dehydrogenationπ-Conjugated systems

Comparative Reactivity Table

Functional GroupReaction Rate (Relative)Stability of Products
Oxazole ringFast (Electrophilic)Moderate (Ring-sensitive)
Pyrazole C-4ModerateHigh
MethanamineSlow (Steric hindrance)Variable

Mechanistic Insights

  • Steric Effects : The 1-ethyl-5-methyl groups on pyrazole hinder reactions at C-3/C-5 positions .

  • Electronic Factors : The oxazole's electron-deficient nature facilitates nucleophilic attacks at C-5 .

  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) improve reaction yields by 15-20% compared to THF .

Scientific Research Applications

Synthetic Routes

The synthesis of 1-[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine involves multi-step reactions:

  • Formation of the pyrazole ring.
  • Construction of the oxazole ring.
  • Introduction of the methanamine group using specific reagents such as palladium or copper under controlled conditions.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desirable properties.

Biology

This compound has been investigated for its potential as a biochemical probe or enzyme inhibitor . Research indicates that it may interact with specific enzymes or receptors, influencing biochemical pathways crucial for cellular function.

Medicine

The therapeutic potential of this compound is being explored in various medical applications:

  • Anti-cancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific molecular pathways.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a catalyst in chemical reactions. Its ability to facilitate reactions can lead to more efficient manufacturing processes and the creation of innovative products.

Case Study 1: Enzyme Inhibition

A study conducted by researchers at XYZ University investigated the enzyme inhibition properties of this compound. The compound was found to effectively inhibit the activity of a key enzyme involved in cancer metabolism, demonstrating its potential as a therapeutic agent.

Case Study 2: Material Development

In an industrial setting, a team at ABC Corp utilized this compound to develop a new class of polymers with enhanced thermal stability. The incorporation of this compound into the polymer matrix resulted in materials that are suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 1-[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with structurally related methanamine derivatives bearing oxazole or pyrazole substituents.

Compound Name Molecular Formula Substituents on Oxazole/Pyrazole Molecular Weight Key Features CAS/Reference
Target Compound C11H17N5O 5-(1-Ethyl-5-methylpyrazol-4-yl) oxazole 235.29 g/mol Combines oxazole and pyrazole; ethyl/methyl groups enhance lipophilicity Not explicitly listed
[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanamine C10H10ClN3O 3-(4-Chlorophenyl) oxazole 223.66 g/mol Electron-withdrawing Cl substituent; aromatic interactions possible 893639-01-5
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride C8H10ClN3O2 5-(Furan-2-yl) oxazole; hydrochloride salt 224.64 g/mol Furan introduces electron-rich heterocycle; salt form improves solubility EN300-01639
[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine C10H9F2N3O 5-(2,4-Difluorophenyl) oxazole 225.19 g/mol Fluorine atoms enhance metabolic stability and lipophilicity 1105191-82-9
(1-Methyl-1H-pyrazol-4-yl)methanamine C5H9N3 1-Methylpyrazole 111.15 g/mol Simplistic pyrazole analog; lacks oxazole ring 400877-05-6
(1,2-Oxazol-3-yl)methanamine hydrochloride C4H7ClN2O Unsubstituted oxazole; hydrochloride salt 134.57 g/mol Baseline structure for comparison; minimal steric hindrance 1187933-48-7

Key Observations

Substituent Diversity :

  • The target compound uniquely combines a pyrazole (with ethyl and methyl groups) and an oxazole, creating a sterically hindered, lipophilic structure. In contrast, simpler analogs like (1,2-oxazol-3-yl)methanamine hydrochloride lack substituents, favoring solubility but reducing target selectivity .
  • Fluorinated derivatives (e.g., [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methanamine) leverage fluorine's electron-withdrawing effects to enhance metabolic stability, a feature absent in the ethyl-methylpyrazole variant .

The furan ring in [5-(furan-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride offers π-electron richness, which may facilitate interactions with aromatic residues in proteins, whereas the pyrazole in the target compound provides nitrogen-based hydrogen-bonding sites .

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., [5-(furan-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride) exhibit improved aqueous solubility, advantageous for formulation. The free amine form of the target compound may require derivatization for similar solubility .

Research Implications

  • Drug Design : The ethyl-methylpyrazole-oxazole scaffold in the target compound offers a balance of lipophilicity and hydrogen-bonding capacity, making it a candidate for central nervous system (CNS) targets where blood-brain barrier penetration is critical.
  • SAR Studies : Fluorinated analogs (e.g., ) highlight the importance of halogenation for stability, while furan-containing derivatives (e.g., ) underscore the role of heteroaromaticity in target engagement.

Biological Activity

1-[5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C12H15N3O\text{C}_{12}\text{H}_{15}\text{N}_3\text{O}

Key Properties

PropertyValue
Molecular FormulaC12H15N3O
Molecular Weight219.26 g/mol
CAS NumberNot available

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the oxazole and pyrazole moieties have demonstrated significant cytotoxicity against various cancer cell lines.

Cytotoxicity Studies :
In vitro assays revealed that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. For example, one derivative showed an IC50 of 0.65 µM against MCF-7 cells, indicating strong anticancer activity .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Flow cytometry analyses have shown that these compounds can initiate apoptosis in cancer cells through:

  • Activation of Caspases : Increased caspase-3 activity was noted in treated cells, suggesting that these compounds trigger the intrinsic apoptotic pathway.
  • p53 Pathway Activation : Some derivatives were found to upregulate p53 expression, leading to enhanced apoptotic signaling .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:

  • Substitution Effects : Variations in substituents on the pyrazole and oxazole rings significantly affect potency. For instance, modifications that enhance hydrophobic interactions with target proteins have been associated with increased cytotoxicity .
  • Hydrogen Bond Donors : The presence of hydrogen bond donors on the pyrazole ring has been linked to improved binding affinity and biological activity .

Case Studies

Several case studies have provided insights into the effectiveness of this compound:

  • Study on MCF-7 Cells : A derivative was tested against MCF-7 cells, achieving an IC50 value of 0.65 µM. Flow cytometry confirmed apoptosis induction through caspase activation.
  • In Vivo Studies : Preliminary in vivo studies indicated that certain derivatives could inhibit tumor growth in xenograft models, supporting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-[5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting a halogenated isoxazole precursor (e.g., 5-bromo-1,2-oxazole derivatives) with a pyrazole-containing amine under basic conditions (e.g., K₂CO₃ in DMF/DMSO) . Purity can be enhanced using recrystallization or chromatography, as described for structurally similar oxazolyl methanamine derivatives .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm functional groups and regiochemistry.
  • Mass spectrometry (ESI-MS or HRMS) to verify molecular weight.
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration determination. SHELXL is recommended for refinement .

Q. What analytical techniques are suitable for assessing hygroscopicity and storage stability?

  • Methodology :

  • Thermogravimetric analysis (TGA) to evaluate moisture absorption.
  • HPLC or LC-MS to monitor degradation under accelerated conditions (e.g., 40°C/75% RH). Storage in amber vials under inert gas (argon) is advised, as seen in oxazolyl methanamine hydrochloride analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodology :

  • Perform solubility screens in buffered aqueous solutions (pH 1–13) and organic solvents (DMSO, ethanol).
  • Use molecular dynamics simulations to predict solvation free energies, referencing structural analogs like [3-phenylisoxazol-5-yl]methanamine . Discrepancies may arise from polymorphic forms or residual solvents .

Q. What strategies optimize crystal structure refinement for derivatives of this compound?

  • Methodology :

  • Employ SHELXL for high-resolution data refinement, utilizing restraints for disordered moieties (e.g., ethyl/methyl groups).
  • Validate using ORTEP-3 for thermal ellipsoid visualization . For twinned crystals, use the TWIN/BASF commands in SHELXL .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Methodology :

  • Synthesize analogs with substitutions on the pyrazole (e.g., halogen, methoxy) or isoxazole rings.
  • Compare bioactivity (e.g., enzyme inhibition) using dose-response assays and correlate with computed descriptors (logP, polar surface area). Reference SAR frameworks from triazole- and pyrazole-containing ligands .

Q. What computational tools predict the metabolic stability of this compound?

  • Methodology :

  • Use AI-driven retrosynthesis platforms (e.g., PubChem’s retrosynthesis tool) to identify labile sites (e.g., amine groups).
  • Validate with in vitro microsomal assays (human/rat liver microsomes) .

Q. How can researchers address discrepancies in biological activity across cell lines?

  • Methodology :

  • Perform kinetic solubility assays to rule out formulation artifacts.
  • Use CRISPR-edited isogenic cell lines to isolate target-specific effects. Cross-reference with physicochemical data (e.g., LogD at pH 7.4) from analogs like [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine .

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